
1-Ethyl-1-methylheptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methylheptyl acetate is an organic compound with the molecular formula C12H24O2. It is an ester formed from the reaction of 1-ethyl-1-methylheptanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated, and the ester is distilled off as it forms. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-methylheptyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: 1-Ethyl-1-methylheptanol and acetic acid.
Transesterification: New ester and alcohol.
Scientific Research Applications
1-Ethyl-1-methylheptyl acetate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems due to its ester functional group.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the fragrance and flavor industries for its pleasant odor.
Mechanism of Action
The mechanism of action of 1-ethyl-1-methylheptyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester functional group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a similar fruity odor.
Isoamyl acetate: Known for its banana-like odor.
Butyl acetate: Commonly used in the production of lacquers and paints.
Uniqueness: 1-Ethyl-1-methylheptyl acetate is unique due to its specific molecular structure, which imparts a distinct odor profile and makes it suitable for specialized applications in the fragrance and flavor industries .
Properties
CAS No. |
22616-19-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-methylnonan-3-yl acetate |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-9-10-12(4,6-2)14-11(3)13/h5-10H2,1-4H3 |
InChI Key |
HVPKIOUHNVOKDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


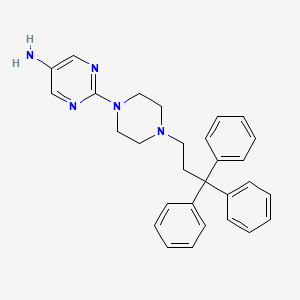
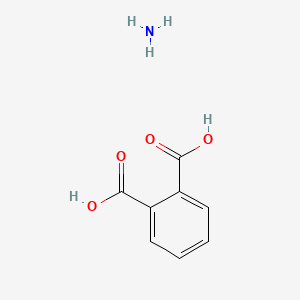

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
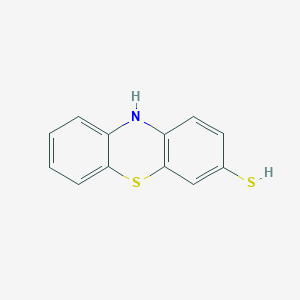
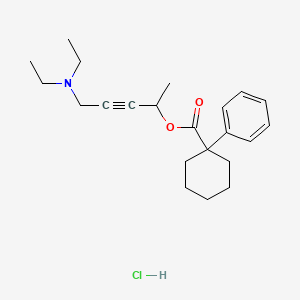
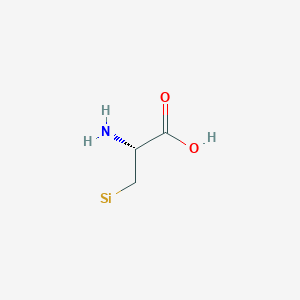
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
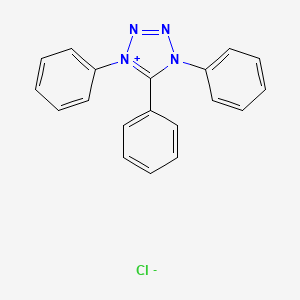
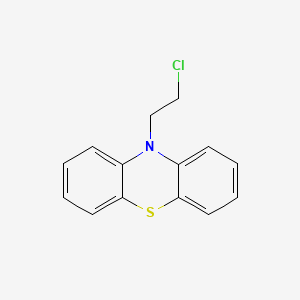

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)

